N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a brominated indole core, a piperazine moiety, and a chlorophenoxy group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The piperazine moiety is introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the indole derivative with the chlorophenoxyacetohydrazide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo a variety of chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of indole-2-ol derivatives.
Substitution: Formation of various substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity and leading to the observed biological effects . The piperazine moiety may also play a role in enhancing the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-BROMO-2-METHOXYBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE
- 4-BROMO-1-METHYL-1H-INDOLE
Uniqueness
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a brominated indole core, a piperazine moiety, and a chlorophenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C22H23BrClN5O3 |
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Molecular Weight |
520.8 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H23BrClN5O3/c1-27-8-10-28(11-9-27)14-29-19-7-2-15(23)12-18(19)21(22(29)31)26-25-20(30)13-32-17-5-3-16(24)4-6-17/h2-7,12,31H,8-11,13-14H2,1H3 |
InChI Key |
PNKGUFWVMWFOJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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